2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride
Description
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride is a piperazine derivative characterized by a central piperazine ring substituted with two benzyl groups at the 1- and 4-positions, a methyl ester at the 2-carboxylic acid position, and a dihydrochloride salt form. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or receptor-modulated pathways . Its structural complexity and dihydrochloride salt form enhance solubility and stability, making it suitable for laboratory-scale reactions and drug discovery workflows .
Properties
Molecular Formula |
C20H26Cl2N2O2 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C20H24N2O2.2ClH/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18;;/h2-11,19H,12-16H2,1H3;2*1H |
InChI Key |
HLFHQYLVUNHJKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of this compound generally involves the derivatization of piperazine or substituted piperazine intermediates, focusing on the introduction of benzyl protecting groups at the nitrogen atoms and methyl esterification of the carboxylic acid moiety. The dihydrochloride salt form is typically obtained by treatment with hydrochloric acid.
Method 1: Esterification and Benzylation of Piperazinecarboxylic Acid
Step 1: Esterification
The piperazinecarboxylic acid is methylated to form the methyl ester. This is commonly achieved by refluxing the acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.Step 2: Dibenzylation of Piperazine Nitrogens
The free amine groups of piperazine are protected by benzyl groups through nucleophilic substitution reactions using benzyl halides (e.g., benzyl bromide) in the presence of a base such as triethylamine. This step yields 1,4-dibenzylpiperazine methyl ester.Step 3: Formation of Dihydrochloride Salt
The free base is treated with hydrochloric acid to form the dihydrochloride salt, which crystallizes from solvents such as acetone or methanol.Purification: Recrystallization from acetone or methanol is typically employed to obtain pure dihydrochloride crystals.
Yields: Overall yields of this multi-step process are reported to be high, often exceeding 80% after purification.
Method 2: Palladium-Catalyzed Asymmetric Synthesis (Advanced Approach)
Recent advances in asymmetric synthesis of substituted piperazines provide a catalytic route to optically active derivatives related to 1,4-dibenzylpiperazine compounds:
Catalytic System: Palladium catalysts with chiral ligands (e.g., 2-(phosphinophenyl)pyridine) enable tandem allylic substitution and hydroamination reactions.
-
- Starting from bis(benzylamino)ethane, palladium-catalyzed allylic substitution introduces vinyl groups.
- Subsequent asymmetric transfer hydrogenation yields chiral 1,4-dibenzylpiperazine derivatives.
-
- High enantioselectivity (up to 86% enantiomeric excess)
- Modular synthesis allowing for substitution at various positions
-
- Requires specialized catalysts and ligands
- More complex reaction setup compared to classical methods
Method 3: Grignard Reaction for Substituted Derivatives
-
- The dihydrochloride salt of 1,4-dibenzylpiperazinecarboxylic acid methyl ester is neutralized and extracted to obtain the free base.
- The free base is slowly added to a refluxing Grignard reagent solution (e.g., bromobenzene with magnesium in ether).
- After reaction completion, the mixture is decomposed with ammonium chloride, and the product is purified by recrystallization.
-
- This method allows the synthesis of hydroxy-substituted benzyl derivatives of piperazinecarboxylic acid esters.
- Melting points and purity are confirmed by recrystallization from methanol or ethanol.
Summary Table of Preparation Methods
| Method No. | Key Steps | Catalysts/Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification, Dibenzylation, Salt formation | Methanol, HCl, Benzyl bromide, Triethylamine | Reflux, room temp, acid treatment | >80 | Classical, straightforward, scalable |
| 2 | Palladium-catalyzed asymmetric synthesis | Pd catalyst, chiral ligand | Tandem allylic substitution, asymmetric transfer hydrogenation | ~88 | High enantioselectivity, advanced method |
| 3 | Grignard reaction on free base | Bromobenzene, Mg, ether | Reflux, inert atmosphere | Moderate | Enables hydroxy-substituted derivatives |
Detailed Research Results and Notes
The classical esterification and benzylation route is well-documented and yields stable crystalline dihydrochloride salts suitable for pharmaceutical intermediates.
The palladium-catalyzed method offers stereochemical control, which is critical for chiral drug development. It involves complex ligand design and tandem catalytic steps but achieves high diastereoselectivity and enantiomeric purity.
Grignard-based modifications provide access to hydroxy-substituted derivatives, expanding the chemical space of piperazinecarboxylic acid esters. This method requires careful control of reaction conditions to avoid side reactions and ensure product purity.
Recrystallization solvents such as methanol and acetone are preferred for final purification, with melting points confirming compound identity (typically in the range 118-127 °C depending on substitution).
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents on the piperazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperazine derivatives .
Scientific Research Applications
2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural or functional similarities with the target molecule:
a) Piperazine-2-Carboxylic Acid Methyl Ester Dihydrochloride
- Molecular Formula : C₆H₁₂N₂O₂·2HCl
- Molecular Weight : 217.09 g/mol
- Key Features : Lacks benzyl groups at the 1- and 4-positions. The simpler structure reduces steric hindrance, facilitating reactions requiring nucleophilic piperazine nitrogen atoms. Used in peptide coupling and as a chiral building block .
b) 4-Methyl-2-Piperazinecarboxylic Acid Dihydrochloride Hydrate
- Molecular Formula : C₆H₁₆Cl₂N₂O₃
- Molecular Weight : 235.105 g/mol
- Key Features : Contains a methyl group at the 4-position and a hydrate molecule. The absence of benzyl groups lowers lipophilicity, while the hydrate improves crystallinity. Applied in crystallography and solubility studies .
c) 4-(2-Chloro-acetyl)-Piperazine-1,2-Dicarboxylic Acid 1-Benzyl Ester 2-Methyl Ester
- Molecular Formula : C₁₆H₁₉ClN₂O₅
- Molecular Weight : 354.79 g/mol
- Key Features : Features a chloro-acetyl group and dual esterification (benzyl and methyl). The chloro-acetyl moiety introduces electrophilic reactivity, enabling cross-coupling reactions in medicinal chemistry .
d) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Comparative Data Table
Biological Activity
2-Piperazinecarboxylic acid, 1,4-dibenzyl-methyl ester, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperazine core and dibenzyl substitution, which contribute to its biological activity. The dihydrochloride form enhances its solubility and stability in biological systems.
- Molecular Formula : C16H20Cl2N2O2
- CAS Number : 17532-21-7
Antioxidant Activity
Research has indicated that derivatives of piperazine have significant antioxidant properties. A study on similar compounds showed that they could effectively scavenge free radicals and inhibit lipid peroxidation. The mechanism often involves the donation of hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-Piperazinecarboxylic Acid Derivative | 50 | Antioxidant |
| Trolox (Standard) | 8 | Antioxidant |
Anti-inflammatory Effects
The dihydrochloride form of this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The inhibition mechanism appears to involve the suppression of NF-kB signaling pathways.
- In Vivo Edema Reduction : Up to 55% reduction in carrageenan-induced paw edema in rats was observed with certain derivatives.
Acetylcholinesterase Inhibition
A notable aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown moderate inhibition of AChE, suggesting that this compound may also possess this property.
| Compound | IC50 (µM) | AChE Inhibition |
|---|---|---|
| 2-Piperazinecarboxylic Acid Derivative | 219 | Moderate |
| Donepezil (Standard) | 0.1 | Strong |
Case Studies and Research Findings
- Study on Derivatives : A comparative study analyzed various piperazine derivatives, including the dihydrochloride form, focusing on their antioxidant and anti-inflammatory activities. Results indicated that modifications to the benzyl groups significantly enhanced bioactivity.
- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested a protective effect mediated through antioxidant mechanisms.
- Pharmacokinetics : Research into the pharmacokinetics of piperazine derivatives indicated favorable absorption and distribution profiles, enhancing their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 2-Piperazinecarboxylic Acid,1,4-Dibenzyl-Methyl Ester,Dihydrochloride?
Answer: The synthesis typically involves three key steps:
Piperazine Ring Formation : Cyclization of diamines under controlled pH and temperature conditions to form the piperazine core.
Functionalization :
- Dibenzylation : Introduce benzyl groups at the 1,4-positions via nucleophilic substitution using benzyl halides in the presence of a base (e.g., triethylamine).
- Methyl Esterification : React the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.
Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt.
Reaction conditions (solvents, temperature, stoichiometry) must be optimized to avoid side reactions like over-alkylation .
Q. How can researchers characterize the physical and chemical properties of this compound?
Answer: Key characterization methods include:
Q. What solvents are optimal for dissolving this compound, and how should solubility discrepancies be addressed?
Answer:
- Primary Solvents : DMSO or DMF due to the compound’s low aqueous solubility (<50 µg/mL) .
- Addressing Discrepancies :
Q. How stable is this compound under standard laboratory storage conditions?
Answer:
- Short-Term Stability : Stable at 4°C in airtight, light-protected containers for ≤6 months.
- Long-Term Risks : Degradation occurs via hydrolysis of the ester group or oxidation of benzyl moieties, releasing toxic gases (CO, HCl) .
- Mitigation : Use desiccants (silica gel) and inert atmospheres (N₂) for prolonged storage. Monitor purity via TLC or HPLC quarterly .
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing or solvent handling.
- Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and incinerate in EPA-compliant facilities .
- Disposal : Follow EPA 40 CFR 261 guidelines; incinerate with afterburners to prevent HCl gas release .
Advanced Research Questions
Q. What reaction mechanisms dominate in functionalizing the piperazine core?
Answer:
- Nucleophilic Substitution : Benzylation proceeds via SN2 at the piperazine nitrogen, favored by polar aprotic solvents (e.g., DMF).
- Esterification : Acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification).
- Side Reactions : Competing N-oxide formation under oxidative conditions; monitor via MS/MS fragmentation patterns .
Q. How can researchers evaluate the compound’s biological activity in medicinal chemistry studies?
Answer:
- Target Screening : Use kinase assays or GPCR binding studies (e.g., radioligand displacement) to identify targets.
- ADMET Profiling :
Q. How should conflicting data on solubility and stability be resolved?
Answer:
Q. What advanced analytical techniques are recommended for purity assessment?
Answer:
Q. What are the primary degradation products, and how can they be characterized?
Answer:
- Hydrolysis Products : Benzoic acid (from ester cleavage) and piperazine derivatives.
- Oxidative Byproducts : Benzaldehyde (via benzyl oxidation).
- Detection : GC-MS for volatile products (CO, HCl); LC-QTOF for non-volatile residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
